[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol
Description
Molecular Geometry and Bonding Analysis
The molecular geometry of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is fundamentally determined by the pyridine ring system with specific substitution patterns that significantly influence the overall three-dimensional structure. The compound adopts a planar aromatic pyridine ring configuration with the nitrogen atom occupying the 1-position, creating a six-membered heterocyclic system that serves as the central structural framework. The chlorine atom at position 3 and the trifluoromethyl group at position 6 create a distinctive substitution pattern that affects both the electronic distribution and steric properties of the molecule.
The bonding analysis reveals that the pyridine ring maintains typical aromatic character with delocalized pi-electrons across the six-membered ring system. The carbon-nitrogen bond lengths within the ring are consistent with aromatic heterocyclic compounds, while the carbon-carbon bonds exhibit the characteristic alternating pattern of aromatic systems. The chlorine substituent forms a strong carbon-chlorine single bond with a typical bond length of approximately 1.74 angstroms, contributing to the overall molecular polarity through its electronegativity.
The trifluoromethyl group at position 6 introduces significant electronic effects due to the highly electronegative fluorine atoms. The carbon-fluorine bonds in this group are among the strongest single bonds in organic chemistry, with bond lengths of approximately 1.33 angstroms. This substitution creates a strong electron-withdrawing effect that influences the electron density distribution throughout the pyridine ring system. The methanol group attached to position 2 provides a polar hydroxyl functionality that can participate in hydrogen bonding interactions.
The spatial arrangement of these substituents creates specific steric interactions that influence the overall molecular conformation. The proximity of the chlorine atom to the methanol group results in potential steric hindrance that may affect the rotational freedom around the carbon-carbon bond connecting the methanol group to the pyridine ring. Similarly, the trifluoromethyl group occupies significant spatial volume and can influence the accessibility of other functional groups within the molecule.
Properties
IUPAC Name |
[3-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGEFVLDHNBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Chlorination and Trifluoromethylation of Pyridine
Reaction Conditions:
The pyridine core is chlorinated at specific positions, typically using reagents like N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions. Trifluoromethylation is achieved using reagents such as trifluoromethyl iodide or Togni reagents, often catalyzed by copper or other transition metals.Outcome:
Formation of 3-chloro-6-(trifluoromethyl)pyridine as a key intermediate.
Step 2: Nitrile Formation
Methodology:
As per patent CN106349159A, a route involves converting the pyridine derivative into a nitrile via nucleophilic substitution with cyanide sources like lithium cyanide, under reflux in dichloroethane or similar solvents, with pH adjustments to optimize yield.Reaction Data:
The cyanation step yields the nitrile with high efficiency (~88-89%), as reported in embodiments 2 and 3, with reaction times around 2 hours at elevated temperatures (~80°C).
Step 3: Reduction to the Corresponding Alcohol
Reduction Conditions:
The nitrile is reduced to the aldehyde and then to the alcohol using borane-THF complex at 0–20°C for approximately 20 hours, under inert atmosphere, as detailed in research involving borane reduction.Final Step:
The aldehyde intermediate is further reduced or hydrolyzed to form [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol .Purification:
The product is purified by column chromatography or recrystallization, achieving high purity levels.
Alternative Route: Direct Functionalization of Pyridine Derivatives
Another approach involves direct substitution on pre-formed pyridine rings with functional groups, followed by oxidation or reduction:
Step 1: Starting Material Preparation
- Starting Material:
3-chloro-2-pyridinemethanol or analogous derivatives are prepared via chlorination of pyridine precursors.
Step 2: Introduction of Trifluoromethyl Group
- Reaction Conditions:
Trifluoromethylation is performed using electrophilic trifluoromethylating agents (e.g., Togni's reagent) in the presence of catalysts like copper or iron salts, under reflux in solvents such as acetonitrile or dichloromethane.
Step 3: Functional Group Transformation to Methanol
Hydroxymethylation:
The pyridine ring bearing the trifluoromethyl and chloro substituents undergoes hydroxymethylation, often using formaldehyde or paraformaldehyde under acidic or basic conditions, to introduce the methanol group at the 2-position.Purification:
Final purification involves recrystallization or chromatography, with yields reported around 80-90%.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Cyanation & Reduction | 3-Chloro-6-(trifluoromethyl)pyridine | Lithium cyanide, borane-THF | Reflux, inert atmosphere, 80°C | ~88-89% | High yield, multi-step process |
| Direct Trifluoromethylation & Hydroxymethylation | Pyridine derivatives | Togni reagent, formaldehyde | Reflux, catalytic conditions | 80-90% | One-pot approach, versatile |
Research Findings and Observations
Reaction Efficiency:
The cyanation route demonstrates high efficiency, with yields exceeding 85%. The reduction step using borane-THF is highly selective for nitrile to alcohol conversion, with minimal side products.Reaction Conditions:
Mild to moderate temperatures (0–80°C) and inert atmospheres are essential for high yields and purity. The use of vacuum distillation ensures removal of volatile impurities.Purification Techniques:
Recrystallization and silica gel chromatography are standard, ensuring high purity suitable for further applications.Novelty and Optimization: Recent studies suggest that optimizing catalyst loading and solvent choice can further improve yields and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorine Position
The chlorine atom at position 3 undergoes substitution under catalytic conditions, enabling the introduction of diverse functional groups.
Key Findings :
-
Substitution reactions require alkali (e.g., sodium methoxide) and a mixed Pd/TiO₂ catalyst activated at 210–230°C .
-
Reactions proceed via α-carbanion intermediates under pressurized inert gas (Ar/N₂) .
Oxidation of the Hydroxymethyl Group
The hydroxymethyl group at position 2 is susceptible to oxidation, forming aldehydes or carboxylic acids.
Mechanistic Insight :
-
Oxidation pathways are influenced by the electron-withdrawing trifluoromethyl group, which stabilizes intermediate carbonyl species .
Reduction Pathways
While direct reduction of the hydroxymethyl group is less common, borane-THF complexes can reduce related carboxylic acids to alcohols, suggesting potential reversibility .
Cross-Coupling Reactions
The chlorine atom facilitates palladium-catalyzed couplings, though direct examples are extrapolated from analogous systems:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Arylboronic acids, Pd(PPh₃)₄, base | Biaryl derivatives | Not reported |
Considerations :
-
The trifluoromethyl group enhances electrophilicity at the chlorine position, promoting oxidative addition in cross-coupling.
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group can participate in esterification or etherification, though direct evidence requires inference from related compounds .
Critical Analysis of Reactivity
-
Steric and Electronic Effects :
-
Catalytic Requirements :
Unexplored Reaction Pathways
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Photocatalytic Functionalization : Potential for C–H activation at C4/C5 positions under UV light.
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Bioconjugation : Hydroxymethyl group derivatization for prodrug synthesis (e.g., phosphate esters).
Scientific Research Applications
Overview
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is an organic compound with significant potential in various scientific fields. Its unique structural features—namely a chloro group, a trifluoromethyl group, and a hydroxymethyl group—contribute to its diverse chemical properties and biological activities. This article explores its applications across chemistry, biology, medicine, and industry, supported by documented case studies and data tables.
Chemistry
- Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create diverse derivatives.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid |
| Reduction | 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol |
| Substitution | 3-Amino-6-(trifluoromethyl)pyridine-2-methanol |
Biology
- Precursor for Bioactive Compounds : The compound is investigated for its potential in developing bioactive molecules that may exhibit therapeutic effects. Studies have shown that similar compounds can influence biological pathways associated with cell growth and apoptosis.
Medicine
- Pharmaceutical Development : this compound is explored for potential applications in treating diseases such as cancer and infections. Its interaction with specific molecular targets can modulate enzyme activity and signaling pathways critical for disease progression.
Industry
- Agrochemicals Production : The compound is utilized in the formulation of agrochemicals like herbicides and insecticides. Its ability to interact with biological targets in pests enhances its effectiveness in agricultural applications.
Case Study 1: Pharmaceutical Research
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.
Case Study 2: Agricultural Applications
Research on the use of this compound in agrochemical formulations demonstrated enhanced efficacy against resistant pest populations, highlighting its role in sustainable agriculture.
Mechanism of Action
The mechanism of action of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol lies in the positions of its substituents. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Positional Isomerism: The position of the -CF₃ group significantly impacts reactivity. For example, [6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (Cl at 6, -CF₃ at 4) is a liquid at room temperature , whereas analogs with -CF₃ at position 6 (e.g., this compound) are likely solids due to increased symmetry and packing efficiency. The -CH₂OH group’s position (2 vs. 3) alters hydrogen-bonding capacity, affecting solubility and crystallinity .
Synthetic Utility: Compounds like [2-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol are synthesized via reduction of corresponding carboxylic acids or esters, a method likely applicable to the target compound . The trifluoromethyl group enhances metabolic stability in bioactive molecules, as seen in JNJ4218734, a neuroactive compound with a similar -CF₃-substituted aromatic system .
Commercial Availability: Analogs such as (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanol are available at >98% purity, suggesting robust manufacturing protocols for such derivatives .
Safety and Handling: Chlorine and trifluoromethyl groups necessitate strict safety measures (e.g., gloves, masks) during handling, as observed for related compounds like [3-chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol .
Biological Activity
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is a pyridine derivative exhibiting significant biological activity, particularly in the fields of agriculture and medicine. This compound is characterized by its trifluoromethyl group, which enhances its biological properties, making it a candidate for various applications, including insecticides and potential therapeutic agents.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
This compound has been studied for its insecticidal and antimicrobial properties, with research highlighting its effectiveness against various pests and pathogens.
Insecticidal Activity
Insecticidal studies have shown that this compound exhibits notable activity against several agricultural pests. Table 1 summarizes the insecticidal efficacy of this compound compared to other derivatives.
| Compound | Dosage (mg/L) | Pest Type | Activity (%) |
|---|---|---|---|
| 5b | 500 | Mythimna separata | 70 |
| 5j | 500 | Aphis gossypii | 100 |
| 5h | 500 | Spodoptera litura | 90 |
Data derived from insecticidal activity studies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Chlamydia trachomatis. It was found to selectively inhibit the growth of this pathogen without affecting host cell viability. The presence of the trifluoromethyl group was crucial for this activity, as compounds lacking this feature showed significantly reduced efficacy .
Case Study: Insecticidal Efficacy
In a study assessing various trifluoromethyl pyridine derivatives, this compound demonstrated superior insecticidal properties compared to other compounds tested. The study indicated that the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better penetration into insect cuticles and leading to higher mortality rates among treated populations .
Case Study: Antichlamydial Activity
Research on antichlamydial compounds revealed that derivatives containing the trifluoromethyl group exhibited selective toxicity towards C. trachomatis. The mechanism of action involved disruption of bacterial inclusion formation within host cells, which was confirmed through immunofluorescent staining techniques . The findings suggest that this compound could serve as a lead compound for developing new treatments for chlamydial infections.
The biological activity of this compound is attributed to the electron-withdrawing effect of the trifluoromethyl group, which enhances the molecule's reactivity and interaction with biological targets. This property is essential in both its insecticidal and antimicrobial functions, allowing it to disrupt critical biological processes in pests and pathogens alike.
Q & A
Q. What are the most reliable synthetic routes for [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol, and how can yield/selectivity be optimized?
Methodological Answer:
- Fluorination-Reduction Pathway : Start with 2-chloro-6-(trifluoromethyl)pyridine. React with a fluorinating agent (e.g., KF in DMSO at 80–100°C) to introduce substituents, followed by reduction of the carbonyl group using LiAlH₄ in anhydrous THF .
- Organometallic Approaches : Use Pd-catalyzed cross-coupling reactions to install the trifluoromethyl group. For example, employ Cu(I)-mediated trifluoromethylation with CF₃Br or CF₃SiMe₃ under inert conditions .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Yield improvements (>75%) are achievable by controlling moisture levels and using excess LiAlH₄ (1.5–2.0 equiv) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ for ¹H/¹³C NMR. Key signals: Cl-substituted pyridine protons (δ 7.8–8.2 ppm), CF₃ group (δ 120–125 ppm in ¹³C), and methanol -OH (δ 1.5–2.5 ppm, broad) .
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 212.57 (theoretical). Fragmentation peaks at m/z 195 (loss of -OH) confirm structure .
- Elemental Analysis : Validate purity (>95%) by matching experimental C, H, N, Cl, and F percentages with theoretical values .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at 2–8°C in amber vials to prevent photodegradation .
- Solvent Compatibility : Stable in anhydrous DMSO, THF, and dichloromethane. Avoid protic solvents (e.g., MeOH, H₂O) to prevent esterification or hydrolysis .
- Long-Term Storage : Use desiccants (silica gel) under argon. Purity drops <5% over 12 months when stored properly .
Advanced Research Questions
Q. How can researchers assess the bioactivity of this compound against neurological or oncological targets?
Methodological Answer:
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions or cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 at B3LYP/6-31G(d) level to map electrostatic potential surfaces. Identify reactive sites (Cl at C3, -OH at C2) for SNAr or Suzuki-Miyaura couplings .
- Reactivity Trends : The electron-withdrawing CF₃ group activates the pyridine ring for nucleophilic attack at C3. Transition state barriers for Cl substitution are ~25 kcal/mol, favoring Pd-catalyzed reactions .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic properties?
Methodological Answer:
- Modification Sites :
- In Vivo Testing : Administer analogs (10 mg/kg, IP) in rodent models. Measure plasma half-life (LC-MS/MS) and metabolite profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
